Technical Documentation Center

Sodium 4-(methylcarbamoyl)butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 4-(methylcarbamoyl)butanoate
  • CAS: 1443981-40-5

Core Science & Biosynthesis

Foundational

Sodium 4-(methylcarbamoyl)butanoate CAS 1443981-40-5 chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of Sodium 4-(methylcarbamoyl)butanoate (C...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of Sodium 4-(methylcarbamoyl)butanoate (CAS 1443981-40-5), a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document synthesizes information from chemical suppliers and extrapolates potential applications and methodologies from closely related compounds.

Core Chemical Identity and Properties

Sodium 4-(methylcarbamoyl)butanoate is the sodium salt of 4-(methylcarbamoyl)butanoic acid. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1443981-40-5[1]
Molecular Formula C₆H₁₀NNaO₃[1]
Molecular Weight 167.1383 g/mol [1]
MDL Number MFCD24842919[1]
SMILES [Na+].CNC(CCCC([O-])=O)=O[1]

The corresponding free acid, 4-(methylcarbamoyl)butanoic acid (CAS 105611-99-2), has a molecular weight of 145.16 g/mol .[2] It is recommended to be stored at 2-8°C.[2]

Synthesis and Formulation Considerations

A plausible synthetic route involves the reaction of glutaric anhydride with methylamine to form 4-(methylcarbamoyl)butanoic acid, followed by neutralization with a sodium base, such as sodium hydroxide, to yield the final sodium salt. A similar method is described for the preparation of sodium 4-CNAB, where the free acid is dissolved in ethanol followed by the addition of aqueous sodium hydroxide.[3]

Synthesis_Workflow reagent1 Glutaric Anhydride intermediate 4-(Methylcarbamoyl)butanoic Acid reagent1->intermediate Ring Opening reagent2 Methylamine reagent2->intermediate product Sodium 4-(methylcarbamoyl)butanoate intermediate->product Neutralization reagent3 Sodium Hydroxide reagent3->product MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Sodium 4-(methylcarbamoyl)butanoate seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add DMSO to dissolve formazan incubate2->solubilize read Measure absorbance at 492 nm solubilize->read end End: Analyze Cell Viability Data read->end

Caption: Workflow for assessing cell viability using an MTT assay.

Conclusion and Future Directions

Sodium 4-(methylcarbamoyl)butanoate is a chemical for which detailed research and application data are currently sparse. This guide has provided a summary of its known chemical properties and, by drawing parallels with structurally related compounds, has outlined potential synthetic routes and a hypothetical biological screening workflow. Further research is necessary to fully characterize the chemical and biological properties of this compound and to determine its potential as a therapeutic agent or research tool.

References

  • 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid | C7H13NO4 | CID 18442970 - PubChem. [Link]

  • 4-Carbamoyl-4-((6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl)-Amino)-Butyric Acid | C17H17F2N2O7P | CID 444695 - PubChem. [Link]

  • Sodium butanoate - TargetMol Chemicals Inc - Cambridge Bioscience. [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid - MDPI. [Link]

  • Sodium (ngcontent-ng-c1989010908="" class="ng-star-inserted">13C_4)butanoate | C4H7NaO2 | CID 23696281 - PubChem. [Link]

  • Polymorphs of sodium 4-((4-chloro-2-hydroxybenzoyl) amino) butanoate - European Patent Office - EP 2272501 A1 - EPO. [Link]

  • Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants - ResearchGate. [Link]

  • Butanoic acid - NMPPDB. [Link]

  • EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google P
  • NB-64-05491-5g | Sodium butanoate [156-54-7] Clinisciences. [Link]

Sources

Exploratory

Sodium 4-(methylcarbamoyl)butanoate vs N-methylglutarimide relationship

Technical Whitepaper: The Physiochemical Interplay between Sodium 4-(methylcarbamoyl)butanoate and -Methylglutarimide Executive Summary In pharmaceutical development, the stability of glutarimide-based scaffolds is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Physiochemical Interplay between Sodium 4-(methylcarbamoyl)butanoate and


-Methylglutarimide 

Executive Summary

In pharmaceutical development, the stability of glutarimide-based scaffolds is a critical quality attribute. This guide delineates the relationship between


-methylglutarimide  (the cyclic imide) and Sodium 4-(methylcarbamoyl)butanoate  (the acyclic hydrolysate). Understanding this interconversion is vital for controlling impurities during peptide synthesis, managing shelf-life stability of glutarimide-containing APIs (e.g., thalidomide analogs, cycloheximide derivatives), and designing prodrug strategies.

This whitepaper provides a mechanistic breakdown, analytical differentiation strategies, and validated protocols for the controlled interconversion of these two species.

Chemical Identity & Structural Analysis

The two compounds represent a classic "closed-ring vs. open-chain" equilibrium, governed primarily by pH and thermal conditions.

FeatureCompound A (Cyclic) Compound B (Acyclic Salt)
Common Name

-Methylglutarimide
Sodium 4-(methylcarbamoyl)butanoate
IUPAC Name 1-Methylpiperidine-2,6-dioneSodium 5-(methylamino)-5-oxopentanoate
CAS Number 706-08-11443981-40-5
Molecular Formula


State Crystalline Solid / Oil (MP dependent)Hygroscopic Solid
Solubility Soluble in organic solvents (DCM, EtOAc), WaterHighly soluble in Water; Insoluble in non-polar organics
Key Functional Group Cyclic Imide (Piperidine-2,6-dione)Acyclic Amide + Carboxylate Salt

Mechanistic Pathways: The Hydrolysis-Cyclization Equilibrium

The relationship between these compounds is not static.[1][2][3][4][5] It is a dynamic equilibrium driven by the thermodynamic stability of the six-membered ring versus the entropic freedom of the open chain.

Hydrolysis (Ring Opening)

Under basic conditions (


), the hydroxide ion functions as a nucleophile, attacking one of the equivalent carbonyl carbons of the imide ring. The tetrahedral intermediate collapses to cleave the 

bond, relieving ring strain (though minimal in 6-membered rings) and forming the acyclic

-methylglutaramic acid. In the presence of sodium hydroxide, this exists immediately as the carboxylate salt: Sodium 4-(methylcarbamoyl)butanoate .
  • Kinetics: Second-order kinetics, dependent on

    
     and 
    
    
    
    .
  • Implication: Aqueous formulations of glutarimide drugs must be buffered to slightly acidic pH (pH 4.5–6.0) to prevent this degradation.

Cyclization (Ring Closing)

Re-forming the imide from the salt requires two steps:

  • Protonation: Acidification to convert the carboxylate (

    
    ) back to the carboxylic acid (
    
    
    
    ).
  • Dehydration: Application of heat or a dehydrating agent (e.g., Acetic Anhydride, DCC) to drive the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid.

Visualization of Signaling & Reaction Pathways

The following diagram illustrates the pH-dependent switching mechanism.

Imide_Hydrolysis_Equilibrium Imide N-Methylglutarimide (Cyclic Imide) Intermediate Tetrahedral Intermediate Imide->Intermediate + OH- (Nucleophilic Attack) Salt Sodium 4-(methylcarbamoyl)butanoate (Acyclic Salt) Intermediate->Salt Ring Opening (Fast) Acid N-Methylglutaramic Acid (Open Chain) Acid->Imide Heat / -H2O (Cyclization) Salt->Acid + H+ (Acidification)

Figure 1: The pH-dependent interconversion cycle between the cyclic imide and the acyclic carboxylate salt.

Analytical Differentiation Strategies

Distinguishing these species is critical during impurity profiling. Relying solely on HPLC retention time can be risky due to on-column hydrolysis.

Infrared (IR) Spectroscopy

This is the most rapid diagnostic tool.

  • N-Methylglutarimide: Exhibits a characteristic doublet in the carbonyl region (symmetric and asymmetric stretching) at approximately 1680 cm⁻¹ and 1730 cm⁻¹ .

  • Sodium Salt: The imide doublet disappears. Instead, you observe:

    • Amide I band: ~1650 cm⁻¹ (Broad).

    • Carboxylate stretches: Strong asymmetric stretch ~1550–1600 cm⁻¹.

1H NMR Spectroscopy
  • N-Methylglutarimide:

    • The ring methylene protons (

      
      ) appear as multiplets but are relatively constrained.
      
    • The

      
      -methyl group is a sharp singlet at ~3.1 ppm .
      
  • Sodium Salt:

    • The

      
      -methyl group often shifts upfield slightly.
      
    • Diagnostic: In

      
      -DMSO, the acyclic amide N-H  proton becomes visible (doublet, ~7.5–8.0 ppm), which is absent in the 
      
      
      
      -substituted imide.

Experimental Protocols

Protocol A: Synthesis of Sodium 4-(methylcarbamoyl)butanoate (Reference Standard)

Use this protocol to generate the impurity standard from the commercially available imide.

  • Dissolution: Dissolve 10.0 mmol of

    
    -methylglutarimide in 10 mL of deionized water.
    
  • Hydrolysis: Add 10.5 mmol of NaOH (1.0 M solution) dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (10% MeOH in DCM); the starting material (high

    
    ) should disappear, replaced by a baseline spot.
    
  • Isolation: Lyophilize the aqueous solution directly.

    • Note: Do not use rotary evaporation with high heat, as it may promote partial cyclization or degradation.

  • Yield: Quantitative white powder (Hygroscopic). Store in a desiccator.

Protocol B: Cyclization to N-Methylglutarimide

Use this protocol to recover the imide scaffold from open-chain waste streams.

  • Acidification: Dissolve the sodium salt in minimal water and acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract the free acid (

    
    -methylglutaramic acid) into Ethyl Acetate (
    
    
    
    mL). Dry over
    
    
    and concentrate.
  • Cyclization:

    • Method 1 (Thermal): Heat the neat residue to 150°C under vacuum (5 mmHg) for 1 hour.

    • Method 2 (Chemical): Reflux the residue in Acetic Anhydride for 30 minutes.

  • Purification: Recrystallize from Ethanol/Hexane or distill under reduced pressure.

Pharmaceutical Implications

  • Prodrug Design: The sodium salt represents a "water-soluble prodrug" strategy. The open chain improves solubility significantly compared to the lipophilic imide. Upon physiological acidification (e.g., in the stomach) or enzymatic action, the ring may close, regenerating the active pharmacophore.

  • Peptide Synthesis: During SPPS (Solid Phase Peptide Synthesis), if a glutamic acid side chain is methylated, it can spontaneously cyclize to the glutarimide, terminating the chain or creating a "kink" in the peptide backbone.

  • Storage: Glutarimide-based APIs must be protected from moisture. Hydrolysis to the acid/salt is the primary degradation pathway, leading to potency loss.

References

  • Sisco, J. M., & Stella, V. J. (1992).[6] An unexpected hydrolysis pH-rate profile of the labile imide, ICRF-187. Pharmaceutical Research. Retrieved from [Link]

  • Khan, S. A., et al. (2015). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2.[7] Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides and their Infrared Spectra. Retrieved from [Link]

Sources

Foundational

Solubility of Sodium 4-(methylcarbamoyl)butanoate in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter influencing every stage of drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter influencing every stage of drug development, from synthesis and purification to formulation and delivery. This technical guide provides a comprehensive analysis of the solubility characteristics of Sodium 4-(methylcarbamoyl)butanoate. In the absence of extensive published data for this specific molecule, this document establishes a framework for predicting its solubility based on first principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of its thermodynamic solubility in a range of representative organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for handling this and structurally similar compounds.

Introduction: The Critical Role of Organic Solvent Solubility

Sodium 4-(methylcarbamoyl)butanoate is an organic salt featuring a terminal sodium carboxylate, a secondary amide linkage, and a C4 alkyl chain.[1][2] Its amphiphilic nature suggests a complex solubility profile that is highly dependent on the chosen solvent system. Understanding this profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification to optimize yield, purity, and crystal form.

  • Pre-formulation Studies: Identifying potential solvent systems for creating stable liquid formulations or for use in manufacturing processes like spray drying and granulation.

  • Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, UPLC) to ensure accurate quantification.

This guide will first deconstruct the molecule's structure to predict its behavior and then provide the practical means to validate these predictions experimentally.

Theoretical Foundations & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4][5] For dissolution to be favorable, the energy gained from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Structural Analysis of Sodium 4-(methylcarbamoyl)butanoate

The molecule's solubility is a composite of its three primary structural features:

  • Ionic Head (Sodium Carboxylate, -COO⁻Na⁺): This group is extremely polar and dominates the molecule's character. It seeks strong ion-dipole interactions, which are best provided by highly polar solvents.[3][6]

  • Polar Amide Group (-CONH-): The amide linkage is polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the C=O oxygen).[7][8][9] This feature enhances solubility in solvents that can participate in hydrogen bonding.

  • Nonpolar Alkyl Chain (-CH₂CH₂CH₂-): This four-carbon chain is hydrophobic. While relatively short, its influence increases as the polarity of the solvent decreases.[10]

Logical Framework for Solubility Prediction

The interplay between the molecule's functional groups and solvent properties allows for a logical prediction of its solubility. This relationship is visualized in the diagram below.

G cluster_solute Solute Functional Groups cluster_solvent Solvent Classes Solute Sodium 4-(methylcarbamoyl)butanoate Ionic_Head Ionic Carboxylate (-COO⁻Na⁺) Amide Polar Amide (-CONH-) Alkyl_Chain Nonpolar Alkyl Chain (C4) Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Ionic_Head->Polar_Protic Strong Ion-Dipole Interaction (High Solubility) Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) Ionic_Head->Polar_Aprotic Favorable Ion-Dipole Interaction (Moderate to High Solubility) Nonpolar Nonpolar (e.g., Toluene, Hexane) Ionic_Head->Nonpolar Poor Interaction (Very Low Solubility) Amide->Polar_Protic H-Bonding (Donor & Acceptor) (Enhances Solubility) Amide->Polar_Aprotic Dipole-Dipole Interaction (Contributes to Solubility) Alkyl_Chain->Polar_Protic Unfavorable (Reduces Solubility) Alkyl_Chain->Polar_Aprotic Unfavorable (Reduces Solubility) Alkyl_Chain->Nonpolar Favorable van der Waals (Minor Contribution)

Caption: Standard Shake-Flask workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

Materials:

  • Sodium 4-(methylcarbamoyl)butanoate (solid)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Calibrated positive displacement pipette

  • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C) [11]* Centrifuge

  • Validated HPLC method for quantification of the compound

Procedure:

  • Preparation:

    • Add an excess amount of solid Sodium 4-(methylcarbamoyl)butanoate to a series of vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~20 mg per 2 mL of solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance) and agitation speed. [11] * Agitate the samples for a predetermined time. A 24 to 48-hour period is typically sufficient to reach equilibrium. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus. [11]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for at least 1 hour to allow for initial sedimentation.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid material, creating a clear supernatant.

  • Sampling and Analysis:

    • Without disturbing the solid pellet, carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.

    • Immediately dilute the aliquot into a known volume of a suitable solvent (typically the HPLC mobile phase) to prevent precipitation and bring the concentration within the calibration range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC method. [12]

  • Calculation and Verification:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. The average of the triplicate measurements is the solubility.

    • Visually inspect the vials after sampling to confirm that a solid excess remains, validating that the solution was indeed saturated.

Data Reporting and Interpretation

Experimental results should be recorded in a structured table, allowing for direct comparison with the initial predictions.

Table for Experimental Results (Template)

Solvent Temperature (°C) Mean Solubility (mg/mL) Standard Deviation Qualitative Descriptor
Methanol37.0[Experimental Value][± Value][e.g., Freely Soluble]
Ethanol37.0[Experimental Value][± Value][e.g., Soluble]
DMSO37.0[Experimental Value][± Value][e.g., Soluble]
Acetonitrile37.0[Experimental Value][± Value][e.g., Sparingly Soluble]
Toluene37.0[Experimental Value][± Value][e.g., Practically Insoluble]
Hexane37.0[Experimental Value][± Value][e.g., Practically Insoluble]

Qualitative descriptors can be assigned based on standard pharmacopeial definitions. [13]

Conclusion

References

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. Retrieved from [Link]

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility?. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Mancinelli, C., et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

  • SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). Sodium 4-(methylcarbamoyl)butanoate (C6H11NO3). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved from [Link]

  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Retrieved from [Link]

  • TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of sodium 4-(methylcarbamoyl)butanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of sodium 4-(methylcarbamoyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of sodium 4-(methylcarbamoyl)butanoate, alongside a detailed exploration of its synthesis and potential applications in the pharmaceutical landscape. Designed for the discerning researcher, this document synthesizes critical data to facilitate further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

Sodium 4-(methylcarbamoyl)butanoate, also known as N-methyl succinamic acid sodium salt, is a sodium salt of a short-chain fatty acid derivative. Understanding its fundamental properties is paramount for its application in research and drug development.

Molecular Formula and Weight

The chemical identity of sodium 4-(methylcarbamoyl)butanoate is defined by its molecular formula and weight.

PropertyValueReference
Molecular Formula C₆H₁₀NNaO₃[1]
Molecular Weight 167.1383 g/mol [1]
CAS Number 1443981-40-5[1]

The parent acid, 5-(methylamino)-5-oxopentanoic acid, has a molecular formula of C₆H₁₁NO₃.[2]

Structure

The molecular structure of sodium 4-(methylcarbamoyl)butanoate consists of a four-carbon butanoate backbone with a methylcarbamoyl group at the 4-position. The sodium ion is ionically bonded to the carboxylate group.

Caption: Chemical structure of sodium 4-(methylcarbamoyl)butanoate.

Predicted Physicochemical Properties

While experimental data for some properties are limited, computational predictions provide valuable insights.

PropertyPredicted ValueReference
XlogP -0.7[2]
Monoisotopic Mass 145.0739 Da (for the parent acid)[2]

The negative XlogP value suggests that the parent acid is hydrophilic, a property that is further enhanced in its sodium salt form, indicating good aqueous solubility.

Synthesis and Purification

The synthesis of sodium 4-(methylcarbamoyl)butanoate can be approached through the reaction of succinic anhydride with methylamine to form N-methyl succinamic acid, followed by neutralization with a sodium base. This method is analogous to the synthesis of other N-substituted succinamic acids.

Synthetic Workflow

G A Succinic Anhydride + Methylamine B N-Methyl Succinamic Acid Formation A->B Ring Opening C Neutralization with Sodium Hydroxide B->C Acid-Base Reaction D Sodium 4-(methylcarbamoyl)butanoate (Crude) C->D E Purification (e.g., Recrystallization) D->E F Isolated Sodium 4-(methylcarbamoyl)butanoate E->F

Caption: General synthetic workflow for sodium 4-(methylcarbamoyl)butanoate.

Experimental Protocol: Synthesis of N-Methyl Succinamic Acid

This protocol is adapted from established methods for the synthesis of similar succinamic acid derivatives.

Materials:

  • Succinic anhydride

  • Methylamine (e.g., 40% solution in water)

  • Toluene

  • Dilute Hydrochloric Acid

  • Deionized Water

Procedure:

  • Dissolve succinic anhydride (1 equivalent) in toluene in a reaction vessel equipped with a stirrer.

  • Slowly add a solution of methylamine (1 equivalent) dropwise to the stirred solution of succinic anhydride at room temperature.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature to allow for the completion of the reaction, which typically results in the formation of a precipitate.

  • Filter the precipitate and wash it with a small amount of cold toluene to remove any unreacted starting materials.

  • To remove any unreacted methylamine, the solid can be washed with dilute hydrochloric acid.

  • Finally, wash the product thoroughly with deionized water to remove any succinic acid that may have formed and any remaining salts.

  • Dry the resulting N-methyl succinamic acid under vacuum.

Protocol for Salt Formation:
  • Dissolve the synthesized N-methyl succinamic acid in a suitable solvent, such as ethanol.

  • Add an equimolar amount of sodium hydroxide solution dropwise while stirring.

  • The sodium salt will precipitate out of the solution. The precipitation can be completed by cooling the mixture.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield sodium 4-(methylcarbamoyl)butanoate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide) 3350-3180
C-H Stretch (Alkyl) 2950-2850
C=O Stretch (Amide I) 1680-1630
N-H Bend (Amide II) 1570-1515
C=O Stretch (Carboxylate) 1610-1550 (asymmetric), 1420-1300 (symmetric)

The broadness and exact position of the N-H and C=O peaks can be influenced by hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity.

ProtonExpected Chemical Shift (ppm)Multiplicity
-CH₃ (Methyl) ~2.7Doublet (due to coupling with N-H)
-CH₂- (Butanoate chain) 2.0 - 2.5Multiplets
N-H (Amide) 7.5 - 8.5Broad singlet or Quartet

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

CarbonExpected Chemical Shift (ppm)
-CH₃ (Methyl) ~26
-CH₂- (Butanoate chain) 20 - 40
C=O (Amide) 170 - 175
C=O (Carboxylate) 175 - 185

Potential Applications in Drug Development

While specific applications for sodium 4-(methylcarbamoyl)butanoate are not extensively documented, its structural features suggest potential utility in several areas of pharmaceutical research and development. The formation of a sodium salt from a parent compound is a common strategy in drug development to improve properties such as solubility and bioavailability.

Role as an Excipient

The hydrophilic nature of the sodium salt, coupled with the amide functionality capable of hydrogen bonding, suggests that it could serve as an excipient in drug formulations. Excipients are inactive substances used to facilitate the manufacturing process or to enhance the stability, bioavailability, or patient acceptability of a drug product.

Drug Delivery Systems

Compounds with similar structures are being explored for their potential in drug delivery systems. For instance, modified amino acids and their derivatives have been investigated for their ability to facilitate the delivery of active pharmaceutical ingredients. The structure of sodium 4-(methylcarbamoyl)butanoate, with its combination of a lipophilic alkyl chain and hydrophilic functional groups, could be explored for its potential as a permeation enhancer or as a component in more complex drug delivery vehicles.

Conclusion

Sodium 4-(methylcarbamoyl)butanoate is a compound with well-defined chemical identity. While detailed experimental data on its physicochemical properties and biological activity are still emerging, its synthesis is achievable through established chemical pathways. Its structural characteristics suggest potential applications in pharmaceutical sciences, particularly in the realm of drug formulation and delivery. This guide provides a foundational understanding for researchers and scientists to further explore the potential of this molecule.

References

  • PubChemLite. Sodium 4-(methylcarbamoyl)butanoate (C6H11NO3). Available from: [Link]

  • Aaronchem. 1443981-40-5 | MFCD24842919 | sodium 4-(methylcarbamoyl)butanoate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sodium 4-(methylcarbamoyl)butanoate as a Polyacrylamide Degradation Marker

This Application Note provides a comprehensive technical guide for the quantitation and validation of Sodium 4-(methylcarbamoyl)butanoate (S-4-MCB) as a degradation marker for modified polyacrylamide (PAM) systems. This...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the quantitation and validation of Sodium 4-(methylcarbamoyl)butanoate (S-4-MCB) as a degradation marker for modified polyacrylamide (PAM) systems.

This guide is designed for analytical chemists and drug development scientists monitoring the stability of N-methylated polyacrylamide hydrogels (often used in soft tissue fillers, drug delivery systems, and enhanced oil recovery).

Executive Summary

Sodium 4-(methylcarbamoyl)butanoate (CAS 1443981-40-5) serves as a highly specific biomarker for the degradation of N-substituted polyacrylamide matrices. Unlike generic degradation markers (e.g., acrylamide monomer or acrylic acid), which can arise from various sources, S-4-MCB is chemically specific to the hydrolysis of N-methylglutarimide intermediates formed within N-methylacrylamide copolymers.

This protocol details the mechanistic origin of S-4-MCB and provides a validated LC-MS/MS workflow for its extraction and quantitation in complex biological matrices (plasma, urine) and environmental samples.

Mechanistic Insight: The Glutarimide Pathway

To effectively utilize S-4-MCB as a marker, one must understand its origin. It is not a random breakdown product but the result of a specific intramolecular cyclization and subsequent hydrolysis sequence inherent to N-methylated acrylamide polymers.

The Degradation Cascade
  • Cyclization: Under physiological conditions (

    
    , pH 7.4) or thermal stress, adjacent N-methylacrylamide units on the polymer backbone undergo intramolecular nucleophilic attack. This releases methylamine and forms a cyclic N-methylglutarimide  ring.
    
  • Hydrolysis (Ring Opening): The glutarimide ring is thermodynamically unstable in aqueous environments. Hydrolysis attacks the imide bond, opening the ring.

  • Marker Release: While the ring opening often leaves the group attached to the polymer backbone, oxidative chain scission or hydrolysis of ester cross-linkers releases the small molecule fragment: 4-(methylcarbamoyl)butanoate (also known as N-methylglutaramic acid).

Pathway Visualization

The following diagram illustrates the formation of the marker from the polymer backbone.

PAM_Degradation Polymer Poly(N-methylacrylamide) Backbone Cyclization Intramolecular Cyclization Polymer->Cyclization Thermal/pH Stress Imide N-Methylglutarimide Intermediate (Cyclic) Cyclization->Imide Byproduct Methylamine (Release) Cyclization->Byproduct Hydrolysis Hydrolytic Ring Opening Imide->Hydrolysis + H2O Marker Sodium 4-(methylcarbamoyl) butanoate (Marker) Hydrolysis->Marker Chain Scission

Figure 1: Mechanistic pathway for the generation of Sodium 4-(methylcarbamoyl)butanoate from N-methylated polyacrylamide matrices.

Analytical Protocol: LC-MS/MS Quantitation

Objective: Quantify trace levels (ng/mL) of S-4-MCB in biological or environmental matrices. Challenge: The analyte is highly polar, low molecular weight (MW 167.14 as salt, 145.16 as free acid), and lacks strong chromophores, making UV detection insufficient.

Materials & Reagents[1][2][3][4]
  • Analyte Standard: Sodium 4-(methylcarbamoyl)butanoate (Purity >98%).

  • Internal Standard (IS): Glutaric acid-d4 or N-methyl-d3-glutaramic acid (custom synthesis recommended).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • SPE Cartridges: Mixed-Mode Anion Exchange (MAX) – essential for retaining the acidic carboxylate group.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient due to significant matrix effects for polar analytes. SPE is recommended.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Mix 200 µL sample (Plasma/Urine) with 200 µL 2%

    
     (to ensure analyte is ionized as carboxylate). Load onto MAX cartridge.
    
  • Wash 1: 1 mL 5%

    
     in Water (removes neutrals/cations).
    
  • Wash 2: 1 mL MeOH (removes hydrophobic interferences).

  • Elution: 1 mL 2% Formic Acid in Methanol. (The acid protonates the carboxylate, releasing it from the anion exchange resin).

  • Reconstitution: Evaporate to dryness under

    
     at 
    
    
    
    . Reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions

Chromatography (HILIC Mode) Standard C18 columns often fail to retain this polar molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred.

ParameterSetting
Column Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Column Temp

Injection Vol 5 µL

Gradient Profile:

  • 0-1 min: 90% B (Isocratic hold)

  • 1-5 min: 90% -> 50% B (Linear gradient)

  • 5-7 min: 50% B (Wash)

  • 7.1 min: 90% B (Re-equilibration for 3 mins)

Mass Spectrometry (ESI Positive/Negative Switching) While the molecule has a carboxyl group (suggesting Negative mode), the amide nitrogen can be protonated in Positive mode. Positive mode (ESI+) often yields better sensitivity for amide-containing small molecules using acidic mobile phases.

  • Source: Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: 146.1

    
     (Free acid form)
    

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
S-4-MCB (Quant) 146.1115.115Loss of Methylamine (

)
S-4-MCB (Qual) 146.187.022Loss of Acetamide moiety
S-4-MCB (Qual) 146.158.130Amide fragment

Note: If using Negative mode (ESI-), monitor Precursor 144.1 -> Product 100.1 (Decarboxylation).

Validation Framework (FDA/EMA Guidelines)

To ensure data integrity for drug development files, the method must be validated against the following criteria:

Selectivity & Specificity
  • Protocol: Analyze 6 independent lots of blank matrix (e.g., human plasma).

  • Acceptance: No interfering peaks at the retention time of S-4-MCB > 20% of the LLOQ response.

  • Critical Check: Verify separation from endogenous Glutaric Acid and Methylsuccinic acid isomers.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted (

    
    ) linear regression.
    
  • Acceptance:

    
    ; Accuracy of standards 
    
    
    
    (
    
    
    at LLOQ).
Stability[1]
  • Bench-top: 4 hours at room temperature (Amides can hydrolyze; keep samples cooled).

  • Freeze-Thaw: 3 cycles at

    
    .
    
  • Stock Solution: Stable for 1 month at

    
     in ACN:Water (50:50).
    

Data Interpretation & Troubleshooting

Interpreting the Ratio

In degradation studies, the concentration of S-4-MCB should be correlated with the loss of gel mass or rheological changes (G' modulus).

  • Early Phase: Rapid appearance of S-4-MCB suggests presence of unreacted monomer or low-molecular-weight oligomers.

  • Late Phase: Steady-state release indicates bulk polymer degradation (hydrolysis of cross-links).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsIncrease buffer concentration (up to 20mM); Ensure pH is controlled.
Low Sensitivity Ion suppressionSwitch from protein precipitation to SPE (MAX protocol).
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:Water with 0.5% Formic Acid.

References

  • Chemical Identity: Sodium 4-(methylcarbamoyl)butanoate. CAS 1443981-40-5.[1][2][3][4] Available from: and .

  • Polyacrylamide Degradation Context

    • Long-Term Biodegradation of Polyacrylamide Gel Residues in Mammary Glands. (2024). National Institutes of Health (PMC). Available at: [Link]

    • Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by HPLC-MS/MS. Biomedical and Environmental Sciences. Available at: [Link]

  • Analytical Method Grounding

    • Ver Vers, L. M. (1999).[5] Determination of acrylamide monomer in polyacrylamide degradation studies by high-performance liquid chromatography. Journal of Chromatographic Science.

    • FDA Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low recovery of N-methylglutaramic acid in solid phase extraction

This is a technical support guide designed for researchers and drug development professionals troubleshooting low recovery of N-methylglutaramic acid (and structurally related polar acidic amides) during Solid Phase Extr...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals troubleshooting low recovery of N-methylglutaramic acid (and structurally related polar acidic amides) during Solid Phase Extraction (SPE).

Topic: Optimization of Solid Phase Extraction for N-Methylglutaramic Acid Analyte Class: Polar Acidic Amides / Glutaric Acid Derivatives Primary Issue: Low or Variable Recovery (< 60%)

Executive Summary: The "Polarity-Stability" Paradox

N-methylglutaramic acid (NMGA) presents a dual challenge in sample preparation. Structurally, it contains a carboxylic acid (pKa ~4.[1]5) and a polar amide moiety.[1] This makes it too hydrophilic for standard C18 retention (causing breakthrough) yet prone to cyclization under the acidic conditions often used for elution (causing apparent loss).[1]

Successful extraction requires a transition from "retention by hydrophobicity" to "retention by charge" (Anion Exchange), coupled with strict temperature control during evaporation to prevent conversion to N-methylglutarimide .[1]

Phase 1: Diagnostic Workflow (Root Cause Analysis)

Use this decision tree to identify where your analyte is being lost.[1]

SPE_Troubleshooting Start Start: Low Recovery (<60%) Check_FlowThrough Step 1: Analyze Flow-Through (Is analyte present?) Start->Check_FlowThrough Check_Wash Step 2: Analyze Wash Fraction (Is analyte present?) Check_FlowThrough->Check_Wash No Retention_Issue RETENTION FAILURE Analyte not binding. Cause: Wrong mechanism (C18) or pH mismatch. Check_FlowThrough->Retention_Issue Yes (High %) Check_Eluate Step 3: Analyze Eluate (Is analyte present?) Check_Wash->Check_Eluate No Wash_Issue PREMATURE ELUTION Wash solvent too strong or pH changed. Check_Wash->Wash_Issue Yes Elution_Issue ELUTION FAILURE Ionic bond too strong. Need higher acid % or ionic strength. Check_Eluate->Elution_Issue No (Analyte stuck on sorbent) Stability_Issue STABILITY / LOSS Cyclization to Glutarimide? Evaporation loss? Check_Eluate->Stability_Issue No (Analyte missing from all fractions)

Figure 1: Diagnostic decision tree for isolating the stage of analyte loss.

Phase 2: Common Failure Modes & Solutions
Issue 1: "The analyte is in the Flow-Through." (Retention Failure)

Diagnosis: You are likely using a Reversed-Phase (C18/HLB) sorbent.[1] NMGA is a small, polar molecule (LogP < 0).[1] It does not have enough hydrophobic surface area to retain on C18, even when acidified.[1]

  • The Fix: Switch to Mixed-Mode Anion Exchange (MAX/SAX) .

  • Mechanism: At neutral pH (pH 7), the carboxylic acid is deprotonated (COO⁻).[1] Anion exchange sorbents positively charge to capture this anion via electrostatic attraction, which is 15x stronger than hydrophobic retention.[1]

Issue 2: "The analyte is missing after Evaporation." (The Hidden Trap)

Diagnosis: Cyclization. Glutaramic acid derivatives are known to cyclize to glutarimides (neutral cyclic imides) when heated in acidic conditions.[1]

  • Scenario: You eluted with Methanol + Formic Acid and then dried the sample at 40°C+.

  • Chemistry: The terminal amide attacks the carboxylic acid (or ester) under acidic catalysis, releasing water and forming the ring. The mass spectrum changes (Loss of 18 Da), and the retention time shifts significantly.

  • The Fix:

    • Avoid Heat: Evaporate under N₂ stream at room temperature or use lyophilization.

    • Neutralize: Neutralize the eluate immediately after collection if possible, though this may complicate re-injection.

Issue 3: "The analyte is stuck on the cartridge." (Elution Failure)

Diagnosis: If using Anion Exchange (SAX), the ionic bond is strong.[1] Weak acids (like 0.1% Formic Acid) may not lower the pH enough to fully protonate the carboxylate (pKa ~4.5) and break the interaction, especially inside the pores of the sorbent.

  • The Fix: Increase acid concentration to 2–5% Formic Acid in Methanol. The pH must drop below the pKa of the analyte (target pH < 2) to neutralize the charge (COO⁻ → COOH).

Phase 3: Optimized Extraction Protocol

Recommended Sorbent: Mixed-Mode Weak Anion Exchange (WAX) or Strong Anion Exchange (MAX).[1] Rationale: WAX/MAX provides dual retention (hydrophobic + ionic), allowing rigorous washing of interferences.

StepSolvent / ConditionTechnical Rationale
1. Condition 1 mL MethanolActivates hydrophobic ligands.
2.[1] Equilibrate 1 mL Water (or 20mM NH₄OAc pH 7)Prepares ion-exchange sites.
3. Load Sample diluted 1:1 with 50mM NH₄OAc (pH 7)CRITICAL: pH must be > 6 to ensure NMGA is ionized (COO⁻) for capture.[1]
4. Wash 1 1 mL 5% NH₄OH in WaterRemoves proteins and neutral/basic interferences.[1] Analyte stays bound by charge.[1]
5. Wash 2 1 mL MethanolRemoves hydrophobic interferences (lipids).[1] Analyte stays bound by charge.[1]
6. Elute 2 x 400 µL 2% Formic Acid in Methanol CRITICAL: High acid strength is required to protonate the acid (COOH) and release it from the sorbent.
7. Post-Process N₂ Blowdown at Ambient Temp WARNING: Do not heat. High temp + Acid = Cyclization to N-methylglutarimide.[1]
Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use HILIC-SPE instead of Ion Exchange? A: Yes. If you lack MAX cartridges, a HILIC (Silica or Amide) phase can retain NMGA using a high-organic load (e.g., 90% Acetonitrile).[1] However, HILIC is less effective at removing matrix salts and phospholipids compared to the "Catch-and-Release" mechanism of Ion Exchange.[1]

Q: My LC-MS signal is low even with good recovery. Why? A: This is likely Ion Suppression .[1] Polar acids often elute early in Reversed-Phase LC, co-eluting with unretained matrix salts.[1]

  • Solution: Switch your analytical column to a Polar C18 or HILIC column to move the analyte away from the solvent front.

Q: Is N-methylglutaramic acid the same as N-methylglutamic acid? A: No, but they are similar.

  • N-methylglutamic acid: Has an amine and two carboxylic acids.[1] It is amphoteric.

  • N-methylglutaramic acid: Has an amide and one carboxylic acid.[1] It is strictly acidic.[1]

  • Note: The protocol above works for both, but N-methylglutamic acid can also be extracted using Cation Exchange (MCX) due to its basic amine, whereas N-methylglutaramic acid cannot.[1]

References
  • Solid Phase Extraction Mechanisms

    • Title: Understanding and Improving Solid-Phase Extraction.
    • Source: LCGC International.[1]

    • URL:[Link]

  • Cyclization of Glutaramic Acid Derivatives

    • Title: Glutaric acid monoamide conversion to glutarimide by heating.[1][2]

    • Source: ResearchGate (Contextual citation from synthetic degradation studies).[1]

    • URL:[Link] (General reference for glutarimide formation chemistry).[1]

  • pKa and Properties of Polar Acids

    • Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.[1][3]

    • Source: GitLab / Michael Green.[1]

    • URL:[Link]

  • Ion Exchange SPE Guide

    • Title: Supelco Guide to Solid Phase Extraction.[1]

    • Source: Sigma-Aldrich.[1]

Sources

Optimization

Minimizing sodium adduct formation in mass spectrometry of glutaric derivatives

Topic: Adduct Suppression in LC-MS/MS for Glutaric Acid Derivatives Doc ID: TS-GLU-NA-001 Last Updated: 2025-05-12 Status: Active Executive Summary Glutaric derivatives (dicarboxylic acids, esters, and amides) are chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adduct Suppression in LC-MS/MS for Glutaric Acid Derivatives Doc ID: TS-GLU-NA-001 Last Updated: 2025-05-12 Status: Active

Executive Summary

Glutaric derivatives (dicarboxylic acids, esters, and amides) are chemically predisposed to act as "sodium sponges" in electrospray ionization (ESI). Their carbonyl-rich backbone allows for bidentate chelation of ubiquitous


 ions, often resulting in dominant 

or

species.

This guide provides a validated workflow to suppress sodiation and promote protonated


 or ammoniated 

species, ensuring higher sensitivity and reproducible fragmentation.

Module 1: The Mechanism of Adduction

Q: Why do my glutaric samples prefer Sodium over Protons?

A: It is a matter of Chelate Stability vs. Proton Affinity . Glutaric derivatives possess two carbonyl oxygens separated by a flexible propyl chain. This structure allows the molecule to fold and coordinate a sodium ion (


) between the two carbonyls, creating a stable cyclic complex.

While protons (


) bind to a single site, sodium can coordinate with multiple oxygen atoms simultaneously. If your mobile phase lacks a competitive cation (like ammonium), trace sodium from glassware or solvents will dominate the ionization process.
Visualization: Competitive Ionization Pathway

IonizationCompetition cluster_input ESI Droplet Environment cluster_outcome Ionization Outcome Analyte Glutaric Derivative (Neutral) Sodiation [M+Na]+ Stable Chelate (Poor Fragmentation) Analyte->Sodiation High Affinity (No Additive) Ammoniation [M+NH4]+ Displaceable Adduct Analyte->Ammoniation Mass Action (With Additive) Na Trace Na+ (Contaminant) Na->Sodiation NH4 NH4+ (Additive) NH4->Ammoniation Protonation [M+H]+ Ideal for MS/MS Ammoniation->Protonation In-Source Dissociation

Figure 1: The "Displacement Strategy." By flooding the system with Ammonium (


), we statistically outcompete trace Sodium (

), forming

which can easily dissociate into the desired

or be analyzed directly.[1]

Module 2: Chemical Strategy (The "Displacement" Protocol)

Q: What is the optimal mobile phase composition?

A: You must use a Chaotropic Displacement Agent . Acidification alone (Formic Acid) is often insufficient for glutaric esters because


 affinity exceeds 

affinity. You need a cation that competes for the coordination site but is less stable than sodium.

The Solution: Ammonium Acetate (


).
Ammonium ions (

) bind to the carbonyls, preventing sodium access. Unlike sodium adducts, ammonium adducts are volatile and often decompose in the source to yield

.
Standard Protocol: The "5mM Rule"
ComponentRecommended GradeConcentrationFunction
Aqueous Phase (A) LC-MS Grade Water5 mM Ammonium Acetate Provides

to outcompete

.
Organic Phase (B) LC-MS Grade Acetonitrile5 mM Ammonium Acetate Maintains ionic strength during gradient.
Acid Modifier Formic Acid0.1% (v/v) Promotes protonation of the transient

species.

Critical Note: Do not use Sodium Phosphate or non-volatile buffers. Even trace amounts will permanently sodiate the system.

Module 3: Hardware Hygiene (Source Elimination)

Q: I used LC-MS grade solvents, why is the sodium signal still high?

A: The contamination is likely coming from your containers . Borosilicate glass (standard lab glassware) leaches sodium silicates, especially when storing aqueous mobile phases.

Troubleshooting Workflow: The "Sodium-Free" System
  • Reservoir Swap:

    • Action: Replace all glass solvent bottles with Plastic (PTFE or PEEK) or surface-treated amber glass.

    • Reasoning: Prevents leaching of alkali metals into the mobile phase [1].[2][3]

  • Vial Selection:

    • Action: Switch to RSA (Reduced Surface Activity) glass vials or Polypropylene vials.

    • Reasoning: Standard glass vials can release Na+ into the sample solution while waiting in the autosampler.

  • The "Divert" Step:

    • Action: Set the LC diverter valve to "Waste" for the first 1.0–1.5 minutes of the run.

    • Reasoning: Salts are unretained on Reverse Phase (C18) columns. They elute in the void volume. Diverting this prevents the source from being coated in salt deposits [2].

Module 4: Instrumental Parameters (Physics)

Q: Can I break the sodium adducts using source settings?

A: Yes, by optimizing the Declustering Potential (DP) or Cone Voltage . Sodium adducts are held together by non-covalent electrostatic forces. Increasing the energy imparted to the ions in the vacuum interface can "shake off" the sodium ion, though this is riskier than chemical suppression.

Optimization Protocol
  • Infuse your glutaric standard (1 µg/mL) at 10 µL/min.

  • Monitor both

    
     and 
    
    
    
    .
  • Step-Ramp the Declustering Potential (DP) in 5V increments.

    • Observation: As DP increases,

      
       should decrease while 
      
      
      
      increases.
    • Warning: If DP is too high, you will see in-source fragmentation (loss of water or ester groups). Stop when the parent ion signal plateaus.

Module 5: Advanced Troubleshooting (FAQs)

Q: I see a peak at . What is this?

A: This is a Salt Adduct of the free acid. If your glutaric derivative has a free carboxylic acid group (e.g., Mono-methyl glutarate), the acid proton (


) is exchanged for a sodium ion (

), and a second sodium coordinates to the carbonyls.
  • Fix: Ensure your mobile phase pH is below 4.0 (using 0.1% Formic Acid) to keep the carboxylic acid protonated and neutral, preventing the first sodium exchange.

Q: Can I use Methanol instead of Acetonitrile?

A: It is not recommended for sodium suppression. Methanol is a protic solvent that can stabilize sodium clusters more effectively than aprotic Acetonitrile. Acetonitrile typically yields lower sodium background for carbonyl-rich small molecules [3].

Summary: The "Clean-Stream" Decision Tree

TroubleshootingTree Start High [M+Na]+ Observed CheckSolvent 1. Is Mobile Phase in Glass? Start->CheckSolvent SwapPlastic Switch to PTFE/PEEK Bottles CheckSolvent->SwapPlastic Yes CheckAdditive 2. Is NH4OAc present? CheckSolvent->CheckAdditive No SwapPlastic->CheckAdditive AddNH4 Add 5mM NH4OAc + 0.1% FA CheckAdditive->AddNH4 No CheckDP 3. Is DP/Cone Voltage Optimized? CheckAdditive->CheckDP Yes AddNH4->CheckDP IncreaseDP Ramp DP (Watch for Frag) CheckDP->IncreaseDP No Success Dominant [M+H]+ or [M+NH4]+ CheckDP->Success Yes IncreaseDP->Success

Figure 2: Step-by-step troubleshooting flow to isolate the source of sodium contamination.

References

  • MicroSolv Technology Corp. "Preventing Sodium Contamination from Mobile Phase Reservoirs."[3] HPLC Primer. [Link]

  • Waters Corporation. "How to mitigate ionization with sodium." Waters Knowledge Base, WKB67465. [Link]

  • Kruve, A., et al. (2013).[4] "Sodium adduct formation efficiency in ESI source." Journal of Mass Spectrometry, 48(6), 695-702.[5] [Link]

  • SCIEX. "Utilizing an easily tunable declustering potential for the removal of adduct ions." SCIEX Technical Notes. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Internal Standardization in LC-MS/MS Bioanalysis: The Case for Isotope-Labeled Sodium 4-(methylcarbamoyl)butanoate

Introduction: The Analytical Challenge of Polar, Low Molecular Weight Compounds In the landscape of drug development and metabolomics, the accurate quantification of small, polar, and often anionic compounds in complex b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Polar, Low Molecular Weight Compounds

In the landscape of drug development and metabolomics, the accurate quantification of small, polar, and often anionic compounds in complex biological matrices like plasma, urine, or tissue homogenates presents a persistent analytical challenge. Molecules such as sodium 4-(methylcarbamoyl)butanoate, a C6-amino acid derivative, are notoriously difficult to analyze using conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS). Their high polarity leads to poor retention on standard C18 columns, placing them in the early-eluting region where they are most susceptible to the suppressive or enhancing effects of the biological matrix.[1][2] This phenomenon, known as the matrix effect, can severely compromise the accuracy, precision, and sensitivity of an assay.[3]

This guide provides a comprehensive comparison of internal standardization strategies to overcome these challenges, with a focus on the proposed use of an isotope-labeled version of sodium 4-(methylcarbamoyl)butanoate. We will delve into the mechanistic advantages of a stable isotope-labeled (SIL) internal standard over structural analogs, supported by experimental data from analogous compounds, and provide a best-practice protocol for its implementation.

The Imperative of Internal Standardization in Regulated Bioanalysis

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to processing.[4] Its purpose is to normalize the analytical signal of the target analyte, correcting for variability at multiple stages of the workflow, including sample preparation, injection volume, and, most critically, ionization efficiency in the mass spectrometer.[2][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods, with the performance of the internal standard being a key focus.[6]

The ideal internal standard should be a molecular doppelgänger of the analyte, exhibiting identical physicochemical properties. This ensures it experiences the same extraction recovery and, crucially, the same degree of ion suppression or enhancement from co-eluting matrix components.[3] This shared analytical fate is the bedrock of reliable quantification.

Comparative Analysis of Internal Standard Strategies

The choice of an internal standard is a critical fork in the road of method development, with two primary paths: the use of a Stable Isotope-Labeled (SIL) internal standard or a structural analog.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A SIL internal standard is the analyte molecule itself, but with one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ²H or D, ¹⁵N).[2] For sodium 4-(methylcarbamoyl)butanoate, this would involve synthesizing a version with, for example, deuterium or ¹³C atoms incorporated into its structure.

Mechanistic Superiority: The paramount advantage of a SIL-IS is its near-perfect chemical and physical identity to the analyte.[7] This results in:

  • Identical Chromatographic Behavior: The SIL-IS co-elutes precisely with the analyte. This is the single most important factor for compensating for matrix effects, as both molecules are exposed to the same co-eluting interferences at the same time in the ion source.[8]

  • Equivalent Ionization Efficiency: Sharing the same molecular structure ensures that the SIL-IS and the analyte have the same propensity to be ionized, making them equally susceptible to ion suppression or enhancement.[3]

  • Comparable Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the SIL-IS will be recovered at the same rate as the analyte.

The principle of quantification using a SIL-IS is based on isotope dilution mass spectrometry (IDMS), where the ratio of the analyte's signal to the known concentration of the SIL-IS signal is used for calculation. This ratio remains constant even if signal intensity for both is suppressed or enhanced.

The Pragmatic Alternative: Structural Analog Internal Standards

When a SIL-IS is unavailable or cost-prohibitive, researchers often turn to a structural analog—a molecule with a similar, but not identical, chemical structure.[9] For sodium 4-(methylcarbamoyl)butanoate, a potential structural analog might be a similar butan- or pentanoate derivative, or a compound with a related amide functional group.

Inherent Limitations: While a structural analog can correct for some variability, its effectiveness is often compromised by:

  • Chromatographic Separation: Even minor structural differences can lead to different retention times. If the analog does not co-elute with the analyte, it will be exposed to a different profile of matrix components in the ion source, leading to differential matrix effects and a failure to accurately correct the analyte's signal.[10]

  • Differing Ionization Efficiencies: Variations in functional groups, polarity, or proton affinity can cause the analog to ionize more or less efficiently than the analyte, further contributing to inaccurate quantification in the presence of matrix effects.[11]

  • Variable Extraction Recovery: The structural difference may also lead to dissimilar recovery rates during sample preparation.

Quantitative Performance: A Head-to-Head Comparison

While direct experimental data for isotope-labeled sodium 4-(methylcarbamoyl)butanoate is not yet published, a wealth of literature on structurally analogous compounds provides a clear picture of the performance differences between SIL and structural analog internal standards. A study on the immunosuppressant drug tacrolimus provides an excellent quantitative comparison.[12]

Table 1: Comparison of Validation Parameters for Tacrolimus Quantification using a SIL-IS (¹³C,D₂) vs. a Structural Analog IS (Ascomycin) [12]

Validation ParameterSIL-IS (¹³C,D₂-Tacrolimus)Structural Analog IS (Ascomycin)
Imprecision (%CV) < 3.09%< 3.63%
Accuracy (% Bias) 99.55 - 100.63%97.35 - 101.71%
Matrix Effect (Signal Suppression) -16.64%-28.41%
IS-Normalized Matrix Effect 0.89% -0.97%

Analysis of Performance Data: The data clearly demonstrates that while both internal standards provided acceptable precision and accuracy under validated conditions, the underlying matrix effects were significantly different.[12] The structural analog (Ascomycin) experienced nearly double the ion suppression compared to the analyte.[12] However, because the SIL-IS co-eluted and behaved identically to the analyte, it experienced a virtually identical matrix effect (-16.64% for the IS vs. -16.04% for the analyte).[12] This is reflected in the near-perfect IS-normalized matrix effect (close to 0%), proving its superior ability to compensate for signal variations.[12]

Studies on other classes of molecules have shown that using a non-co-eluting structural analog can lead to significant inaccuracies, with precision (CV) increasing by several percentage points compared to a co-eluting SIL-IS.[13] For challenging small polar molecules, this difference can be the deciding factor between a reliable and a failed assay.

Experimental Workflow: Bioanalysis of Sodium 4-(methylcarbamoyl)butanoate

This section outlines a robust, step-by-step protocol for the quantification of sodium 4-(methylcarbamoyl)butanoate in human plasma using its stable isotope-labeled counterpart as the internal standard.

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of sodium 4-(methylcarbamoyl)butanoate ("Analyte") and its isotope-labeled version ("IS") in a suitable solvent such as methanol or water.

  • Calibration Curve (CC) Working Solutions: Serially dilute the Analyte stock solution to create a series of working solutions for spiking into blank plasma to generate the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Working Solutions: Prepare separate working solutions for Low, Medium, and High QC concentrations from a separate weighing of the Analyte stock.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., acetonitrile). The optimal concentration should result in a robust signal without causing detector saturation.[2]

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of study samples, CCs, and QCs into a 96-well microplate.

  • Add 150 µL of the IS Working Solution (in acetonitrile) to every well. The early addition of the IS is crucial to ensure it accounts for variability in all subsequent steps.[5]

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis
  • LC System: A UHPLC system capable of handling the backpressures of sub-2 µm columns.

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient tailored to retain and elute the polar analyte (e.g., starting at 95% B, ramping down to 40% B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.

  • MRM Transitions:

    • Analyte: Determine the specific precursor → product ion transition for sodium 4-(methylcarbamoyl)butanoate.

    • IS: Determine the corresponding transition for the isotope-labeled version. The mass shift should be at least 3 Da to avoid isotopic crosstalk.[2]

Visualizing the Workflow and Logic

// Connections Sample -> Spike [label="Add fixed amount of IS"]; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Inject [lhead=cluster_analysis]; Inject -> Separate; Separate -> Ionize; Ionize -> Detect; Detect -> Integrate [lhead=cluster_data]; Integrate -> Ratio; Ratio -> Quantify; } Caption: Bioanalytical workflow for plasma sample quantification.

G cluster_analyte Analyte cluster_is Internal Standard cluster_calc Calculation Analyte { Sodium 4-(methylcarbamoyl)butanoate |  Unknown Concentration (Cx) |  Measured Response (Ax)} Ratio Response Ratio = Ax / Ais Analyte:f2->Ratio IS { Isotope-Labeled Analyte |  Known Concentration (Cis) |  Measured Response (Ais)} IS:f2->Ratio Equation Cx = f(Response Ratio) Ratio->Equation From Calibration Curve

Conclusion and Authoritative Recommendations

For the robust, accurate, and precise quantification of challenging analytes like sodium 4-(methylcarbamoyl)butanoate in biological matrices, the use of a stable isotope-labeled internal standard is unequivocally the superior scientific choice. While a structural analog may be a viable option when a SIL-IS is not available, its use comes with a higher risk of inaccurate data due to potential differences in chromatographic behavior and susceptibility to matrix effects.[11]

As demonstrated by comparative data from analogous compounds, a SIL-IS co-elutes with the analyte, ensuring it experiences and, therefore, corrects for the exact same degree of ion suppression or enhancement.[12] This leads to superior precision and accuracy, providing the high-quality, reliable data that is paramount in drug development and clinical research. For any novel or challenging bioanalytical method, the investment in the synthesis and validation of a stable isotope-labeled internal standard is a critical step toward ensuring data integrity and regulatory compliance.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Link

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Link

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Link

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. Link

  • Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics. Link

  • Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. Link

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Link

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. Link

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules. Link

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. Link

  • Quantitative method for intestinal short chain fatty acids based on stable isotope labeling combined with liquid chromatography-mass spectrometry. ResearchGate. Link

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Link

  • A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards. BenchChem. Link

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Link

  • An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Link

  • An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography–tandem mass spectrometry. ResearchGate. Link

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. Link

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Link

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Link

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-(methylcarbamoyl)butanoate
Reactant of Route 2
Reactant of Route 2
Sodium 4-(methylcarbamoyl)butanoate
© Copyright 2026 BenchChem. All Rights Reserved.